molecular formula C14H23NO4 B8406757 (2,2-Dimethoxy-ethyl)-(3-ethoxy-4-methoxy-benzyl)-amine

(2,2-Dimethoxy-ethyl)-(3-ethoxy-4-methoxy-benzyl)-amine

Cat. No. B8406757
M. Wt: 269.34 g/mol
InChI Key: FSNVVZFDJVSRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2-Dimethoxy-ethyl)-(3-ethoxy-4-methoxy-benzyl)-amine is a useful research compound. Its molecular formula is C14H23NO4 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,2-Dimethoxy-ethyl)-(3-ethoxy-4-methoxy-benzyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,2-Dimethoxy-ethyl)-(3-ethoxy-4-methoxy-benzyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2,2-Dimethoxy-ethyl)-(3-ethoxy-4-methoxy-benzyl)-amine

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]-2,2-dimethoxyethanamine

InChI

InChI=1S/C14H23NO4/c1-5-19-13-8-11(6-7-12(13)16-2)9-15-10-14(17-3)18-4/h6-8,14-15H,5,9-10H2,1-4H3

InChI Key

FSNVVZFDJVSRHK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC(OC)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-ethoxy-4-methoxybenzaldehyde (3.6 g, 20 mmol) in ethanol (15 ml) is added to 2,2-dimethoxyethylamine (21 mmol) and the mixture heated at reflux for 2 hours. After cooling to room temperature, sodium borohydride (0.794 g, 21 mmol) is added and the mixture stirred at room temperature overnight. Ethanol is removed by evaporation and water added, followed by extraction with ethyl acetate. The organic extracts are combined, washed with water, brine, dried over magnesium sulfate and evaporated to give (2,2-dimethoxy-ethyl)-(3-ethoxy-4-methoxy-benzyl)-amine, [MH]+ 270. The intermediate (2.70 g, 10 mmol) is suspended in 6N HCl (50 ml), glyoxylic acid (0.88 g, 12 mmol) is added and the mixture heated for 1 hour at 100° C. After cooling to room temperature, methanol (30 ml) is added and the mixture filtered and characterised as the methyl ester M+ 276. The filtrate is treated with lithium hydroxide (10 mmol) in THF-methanol-water overnight. After evaporation of the solvents, the crude product is partitioned between water and dichloromethane. The aqueous phase is washed with dichloromethane and evaporated to dryness to afford (7-ethoxy-6-methoxy-isoquinolin-4-yl)-acetic acid lithium salt which is used for xanthine formation without further characterisation.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
21 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.794 g
Type
reactant
Reaction Step Two

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